2,8-Dimethylquinoline-4-carboxamide
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Overview
Description
2,8-Dimethylquinoline-4-carboxamide is a heterocyclic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, making this compound a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and acetylacetone as starting materials . The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed:
Scientific Research Applications
2,8-Dimethylquinoline-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,8-Dimethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular responses and potential therapeutic effects .
Comparison with Similar Compounds
2,4-Dimethylquinoline: Shares a similar quinoline structure but with different substitution patterns, leading to distinct chemical and biological properties.
4-Hydroxy-2-quinoline: Another quinoline derivative with hydroxyl and carboxamide groups, known for its diverse biological activities.
Quinoline-4-carboxamide: A closely related compound with similar pharmacological potential but differing in its substitution pattern.
Uniqueness: 2,8-Dimethylquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual methyl groups at positions 2 and 8 enhance its stability and lipophilicity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2,8-dimethylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-4-3-5-9-10(12(13)15)6-8(2)14-11(7)9/h3-6H,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYVAMAYIRAWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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